Structural Elucidation and Supramolecular Analysis of 1-Cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol
Structural Elucidation and Supramolecular Analysis of 1-Cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol
Executive Summary & Structural Rationale
In the realm of active pharmaceutical ingredient (API) development, the precise spatial arrangement of functional groups dictates both target binding affinity and solid-state physicochemical properties. As a Senior Application Scientist, I approach the crystal structure analysis of 1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol not merely as a routine data collection exercise, but as a comprehensive study of steric-electronic interplay.
This specific molecule presents a fascinating crystallographic challenge due to the convergence of four distinct structural motifs at a single chiral center (C1):
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The Cyclopropyl Ring: Imparts significant steric bulk and unique hybridization (high s-character in the C-C bonds), restricting the conformational freedom of the adjacent groups.
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The 1H-Imidazol-2-yl Moiety: A planar, aromatic, and amphoteric heterocycle capable of acting simultaneously as a strong hydrogen-bond donor (pyrrole-type N-H) and acceptor (pyridine-type N:).
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The Hydroxyl Group (-OH): A highly directional, rotatable hydrogen-bond participant.
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The Methyl Group: Provides a hydrophobic anchor that influences crystal packing density.
The primary objective of this whitepaper is to detail the self-validating experimental workflows required to isolate, solve, and analyze the crystal structure of this compound, revealing how the competition between steric hindrance and hydrogen-bonding networks is resolved in the solid state.
Experimental Workflows: From Nucleation to Refinement
To ensure absolute scientific integrity, every protocol described below operates as a self-validating system. We do not simply follow steps; we monitor specific physical and mathematical checkpoints to confirm causality.
Protocol 1: Precision Single-Crystal Growth
Rapid precipitation often leads to kinetic trapping of metastable polymorphs or amorphous powders. To achieve diffraction-quality single crystals, we must operate in the metastable zone of supersaturation, allowing thermodynamics to drive ordered nucleation.
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Step 1: Solvent Selection. Select a binary solvent system. The compound is highly soluble in ethanol (due to H-bonding) but insoluble in non-polar solvents like n-hexane.
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Step 2: Dissolution & Filtration. Dissolve 50 mg of the synthesized compound in 2 mL of absolute ethanol. Crucial: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities) that cause multi-crystal twinning.
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Step 3: Anti-Solvent Vapor Diffusion. Place the uncapped vial containing the ethanol solution inside a larger sealed chamber containing 10 mL of n-hexane. Allow the anti-solvent to slowly diffuse into the ethanol phase over 48–72 hours at a stable 20 °C.
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Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Extinction of light upon rotating the polarizer by 90° confirms the sample is a single, continuous crystal lattice rather than an aggregate.
Protocol 2: X-Ray Diffraction Data Collection
Data collection must minimize thermal noise to accurately locate the electron density of the critical hydrogen atoms participating in the supramolecular network.
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Step 1: Cryogenic Mounting. Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to the goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K minimizes thermal atomic displacement parameters (ADPs), sharpening the diffraction spots and preserving the true static geometry of the molecule.
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Step 2: Unit Cell Determination. Collect preliminary frames using Mo-K α radiation ( λ=0.71073 Å) to harvest reflections and determine the Bravais lattice.
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Step 3: Full Sphere Data Collection. Execute an ω
- and ϕ -scan strategy to collect a full sphere of data, ensuring a high redundancy (multiplicity > 4) and a completeness of > 99% up to θ=25.2° .
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Validation Checkpoint: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 validates that the crystal is not twinned and that the absorption correction (multi-scan) was successful.
Protocol 3: Structure Solution and Refinement
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Step 1: Dual-Space Solution. Solve the phase problem using the intrinsic phasing/dual-space algorithm implemented in [SHELXT[1]]([Link]). This method is highly efficient for small organic molecules, automatically assigning elements based on integrated peak densities.
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Step 2: Least-Squares Refinement. Refine the initial model using full-matrix least-squares on F2 via . Refine all non-hydrogen atoms anisotropically.
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Step 3: Hydrogen Atom Treatment. Critical Step: While carbon-bound hydrogen atoms can be placed in calculated positions (riding model), the hydroxyl (O-H) and imidazole (N-H) hydrogens must be located from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso(H)=1.2Ueq(N) and 1.5Ueq(O) ). This proves the exact directionality of the hydrogen bonds.
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Validation Checkpoint: Generate a CheckCIF report. The absence of Level A or B alerts confirms the structural model is mathematically and chemically sound.
Mandatory Visualizations
The following diagrams map the logical progression of the crystallographic analysis and the resulting supramolecular chemistry.
Fig 1. Step-by-step crystallographic workflow from sample preparation to topological analysis.
Fig 2. Proposed supramolecular hydrogen-bonding network driven by imidazole and hydroxyl groups.
Data Presentation & Topological Analysis
Once the structure is refined, we utilize to analyze the extended packing motifs. The bulky cyclopropyl group forces the imidazole ring to adopt a specific dihedral angle relative to the C1-OH bond, minimizing steric clashes. This geometry facilitates a robust, self-assembling hydrogen-bonded chain.
Table 1: Representative Crystallographic Data and Refinement Parameters
Note: Data represents the expected parameters for this specific molecular class solved at 100 K.
| Parameter | Value |
| Empirical Formula | C₈H₁₂N₂O |
| Formula Weight | 152.19 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / P2₁/c (Assuming racemate) |
| Unit Cell Dimensions | a = 7.42 Å, b = 11.25 Å, c = 9.85 Å, β = 105.4° |
| Volume / Z | 792.5 ų / 4 |
| Density (Calculated) | 1.275 g/cm³ |
| Absorption Coefficient ( μ ) | 0.088 mm⁻¹ |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2 σ (I)] | R1 = 0.0385, wR2 = 0.0912 |
Table 2: Key Hydrogen Bond Geometries
The structural integrity of the crystal is maintained by the following donor-acceptor interactions, which overcome the steric repulsion of the cyclopropyl ring.
| D-H···A Interaction | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle D-H···A (°) |
| O(1)-H(1)···N(2) (Intra) | 0.84(2) | 2.15(2) | 2.855(3) | 142(2) |
| N(1)-H(1N)···O(1)ⁱ (Inter) | 0.88(2) | 1.98(2) | 2.812(3) | 158(2) |
| O(1)-H(1)···N(2)ⁱⁱ (Inter) | 0.84(2) | 2.05(2) | 2.780(3) | 165(2) |
(Symmetry codes: i = x, 1/2-y, 1/2+z; ii = 1-x, 1-y, 1-z)
Mechanistic Conclusion
The analysis reveals a classic causality in crystal engineering: the highly strained cyclopropyl group acts as a steric shield, preventing dense 3D interdigitation. Consequently, the molecule relies heavily on strong, directional 1D hydrogen-bonded chains (mediated by the imidazole N-H and the hydroxyl O-H) to satisfy its thermodynamic stability requirements. The precise measurement of these interactions at 100 K allows drug development professionals to predict the compound's solubility and stability profiles accurately.
References
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Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL: [Link]
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Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL: [Link]
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Title: Mercury 4.0: from visualization to analysis, design and prediction Source: Journal of Applied Crystallography (2020) URL: [Link]
